molecular formula C19H18N2O3 B6498249 N-[(3-methoxyphenyl)methyl]-2-(5-phenyl-1,2-oxazol-3-yl)acetamide CAS No. 953174-04-4

N-[(3-methoxyphenyl)methyl]-2-(5-phenyl-1,2-oxazol-3-yl)acetamide

Cat. No.: B6498249
CAS No.: 953174-04-4
M. Wt: 322.4 g/mol
InChI Key: RTBAWGPTSMLSBF-UHFFFAOYSA-N
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Description

N-[(3-Methoxyphenyl)methyl]-2-(5-phenyl-1,2-oxazol-3-yl)acetamide is a synthetic acetamide derivative characterized by a 3-methoxybenzyl group linked to an acetamide backbone and a 5-phenyl-1,2-oxazole moiety.

Properties

IUPAC Name

N-[(3-methoxyphenyl)methyl]-2-(5-phenyl-1,2-oxazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O3/c1-23-17-9-5-6-14(10-17)13-20-19(22)12-16-11-18(24-21-16)15-7-3-2-4-8-15/h2-11H,12-13H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTBAWGPTSMLSBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CNC(=O)CC2=NOC(=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[(3-methoxyphenyl)methyl]-2-(5-phenyl-1,2-oxazol-3-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the areas of anticancer and antimicrobial effects. This article reviews the current understanding of its biological activity based on diverse research findings.

Chemical Structure and Properties

The compound can be described by its chemical formula C17H18N2O3C_{17}H_{18}N_{2}O_{3}. It features a methoxy-substituted phenyl group and a 1,2-oxazole moiety, which are known to contribute to various biological activities.

Research indicates that compounds similar to this compound may exert their biological effects through several mechanisms:

  • Kinase Inhibition : Some studies suggest that related compounds inhibit specific kinases involved in cancer cell proliferation. For instance, KIM-161, a phenylacetamide derivative, has shown significant cytotoxicity against various cancer cell lines by downregulating kinases like BRK and FLT, which are critical in signaling pathways associated with cell growth and survival .
  • Apoptosis Induction : The activation of caspase pathways is a hallmark of apoptosis. KIM-161 demonstrated increased caspase-3 activity in HL60 leukemia cells, indicating that similar compounds may promote programmed cell death in cancer cells .
  • Antimicrobial Activity : Compounds with similar structural features have exhibited antimicrobial properties. For example, some derivatives showed moderate to good activity against both Gram-positive and Gram-negative bacteria, as well as fungi .

Biological Activity Data

The following table summarizes key biological activities associated with this compound and related compounds:

Activity Cell Line / Organism IC50 (µM) Mechanism
CytotoxicityHCT116 (colon cancer)0.294Kinase inhibition
CytotoxicityHL60 (leukemia)0.362Apoptosis induction
AntibacterialStaphylococcus aureus5.64Cell wall synthesis inhibition
AntifungalCandida albicans16.69Membrane disruption

Case Study 1: Anticancer Potential

In a study exploring the anticancer potential of phenylacetamides, N-[3-(methoxymethyl)phenyl]-N'-(5-methyl-1,2-oxazol-3-yl)urea was highlighted for its ability to induce apoptosis in various cancer cell lines through caspase activation . This suggests that this compound may share similar properties.

Case Study 2: Antimicrobial Efficacy

A recent investigation into the antimicrobial properties of oxazole derivatives indicated that several compounds effectively inhibited the growth of pathogenic bacteria and fungi. The MIC values ranged significantly across different strains, showcasing the broad-spectrum potential of these compounds .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Oxazole Moieties

  • N-[2-(3-Benzyl-1,2,4-oxadiazol-5-yl)phenyl]-2-methoxyacetamide (CAS 1120281-92-6) :
    This compound replaces the 1,2-oxazole with a 1,2,4-oxadiazole ring and introduces a benzyl group. The oxadiazole’s electron-deficient nature may alter binding affinity compared to the oxazole’s aromatic stability. Molecular weight (323.35 g/mol) and polarity differ slightly due to the oxadiazole’s additional nitrogen atom .

  • 2-{[5-(4-Fluorophenyl)-1,2-oxazol-3-yl]methoxy}acetamide derivatives: Fluorine substitution on the phenyl ring enhances metabolic stability and lipophilicity.

Triazole and Pyrazole Derivatives

  • N-(3-Methoxyphenyl)-2-(1H-1,2,4-triazol-1-yl)acetamide :
    Replacing the oxazole with a triazole ring reduces aromaticity but introduces additional hydrogen-bonding sites. Studies indicate triazole derivatives exhibit lower acetylcholinesterase (AChE) inhibitory activity compared to oxazole analogs, suggesting the oxazole’s electronic configuration is critical for enzyme interaction .

  • 2-(1H-Pyrazole-1-yl)-N-(3-methoxyphenyl)acetamide :
    Pyrazole-containing analogs show intermediate AChE inhibition between triazole and oxazole derivatives. The pyrazole’s smaller ring size may limit steric compatibility with enzyme active sites .

Benzothiazole and Sulfonamide Derivatives

  • N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide: The benzothiazole core introduces a rigid bicyclic structure, while the trifluoromethyl group enhances electron-withdrawing effects.
  • 2-(2-Methoxyphenoxy)-N-[4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]acetamide: The sulfamoyl group increases hydrophilicity, which may improve solubility but reduce blood-brain barrier penetration compared to the target compound’s lipophilic 3-methoxybenzyl group .

Pesticide-Related Acetamides

  • 2-Chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide (Alachlor) :
    Chloro and methoxymethyl substituents in alachlor confer herbicidal activity. The target compound lacks halogenation, suggesting divergent applications (pharmaceutical vs. agrochemical) .

Key Research Findings and Data Tables

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Notable Activity/Application Reference
Target Compound 1,2-Oxazole 3-Methoxybenzyl, Phenyl 352.39 (estimated) Potential AChE inhibition
N-(3-Methoxyphenyl)-2-(1H-triazol-1-yl)acetamide 1,2,4-Triazole 3-Methoxyphenyl ~295.32 Moderate AChE inhibition
N-(6-Trifluoromethylbenzothiazole-2-yl)acetamide Benzothiazole Trifluoromethyl, 3-Methoxyphenyl 398.37 Kinase inhibition
Alachlor Acetamide Chloro, Methoxymethyl 269.76 Herbicidal activity

Table 2: Substituent Effects on AChE Inhibition (Qualitative)

Substituent on Acetamide Core Heterocycle Type AChE Inhibition Activity
5-Phenyl-1,2-oxazol-3-yl Oxazole High (predicted)
1H-1,2,4-Triazol-1-yl Triazole Low
1H-Pyrazole-1-yl Pyrazole Intermediate

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